N-cyclopentyl-2-biphenylcarboxamide
Description
N-Cyclopentyl-2-biphenylcarboxamide is a synthetic carboxamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a biphenyl moiety at the 2-position of the carboxamide backbone. Carboxamides are widely studied for their roles in medicinal chemistry, particularly in modulating solubility, bioavailability, and target binding through steric and electronic effects .
Properties
IUPAC Name |
N-cyclopentyl-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(19-15-10-4-5-11-15)17-13-7-6-12-16(17)14-8-2-1-3-9-14/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTVZASACOEBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with N-cyclopentyl-2-biphenylcarboxamide and highlight critical differences:
Key Observations:
Ring Size and Conformation: The cyclopentane ring in N-(2-phenylethyl)cyclopentanecarboxamide confers reduced steric hindrance compared to the cyclohexane ring in N-(1-phenylethyl)cyclohexanecarboxamide . This difference may enhance conformational flexibility and influence binding to hydrophobic pockets in biological targets.
This could enhance membrane permeability but reduce aqueous solubility .
Amide Nitrogen Substituents: N-Cyclopentyl (target) vs.
Physicochemical Properties (Inferred from Analogs)
- Solubility : Cyclopentane-based analogs (e.g., 544663-39-0 ) likely exhibit moderate solubility in organic solvents due to their balanced hydrophobicity. The biphenyl group in the target compound may further reduce aqueous solubility.
- Hydrogen Bonding: The absence of polar groups in N-cyclopentyl derivatives (vs. N-phenethyl) may decrease hydrogen-bond donor capacity, impacting target engagement .
Q & A
Basic: What are the standard synthetic routes for N-cyclopentyl-2-biphenylcarboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a biphenylcarboxylic acid derivative with cyclopentylamine. A common method includes activating the carboxylic acid group using reagents like thionyl chloride (to form an acyl chloride) followed by reaction with cyclopentylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization strategies include:
- Temperature control : Maintaining low temperatures (0–5°C) during acylation to minimize side reactions like over-hydrolysis .
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve polar intermediates .
- Catalysis : Palladium-based catalysts may enhance coupling efficiency in biphenyl precursor synthesis .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation employs:
- X-ray crystallography : Resolves bond lengths and stereochemistry (e.g., Acta Crystallographica studies on analogous carboxamides) .
- Spectroscopic techniques :
- NMR : and NMR confirm proton environments and carbonyl connectivity (e.g., cyclopentyl CH groups at δ 1.5–2.0 ppm) .
- IR : A strong absorption band near 1650 cm confirms the amide C=O stretch .
Advanced: How can computational models predict the pharmacokinetics of this compound?
Answer:
Computational tools like molecular dynamics (MD) and Quantitative Structure-Activity Relationship (QSAR) models leverage:
- LogP values : Predicted using software like MarvinSuite to assess lipophilicity and membrane permeability .
- ADME profiling : Tools like SwissADME calculate parameters such as topological polar surface area (TPSA) to predict blood-brain barrier penetration (e.g., TPSA < 60 Å suggests high absorption) .
- Docking studies : AutoDock Vina evaluates binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Advanced: What strategies address contradictory bioactivity data in studies of this compound?
Answer:
Contradictions often arise from assay variability or structural analogs . Mitigation approaches include:
- Standardized protocols : Replicate assays under identical conditions (e.g., fixed cell lines, serum concentrations) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
- Structural benchmarking : Compare activity against well-characterized analogs (e.g., N-cyclopentyl vs. N-cyclohexyl carboxamides) to isolate substituent effects .
Basic: What in vitro assays are used to assess the biological activity of this compound?
Answer:
Common assays include:
- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorogenic substrates .
- Cell viability assays : MTT or resazurin-based tests quantify cytotoxicity in cancer cell lines (e.g., IC < 10 µM suggests therapeutic potential) .
- Receptor binding studies : Radioligand displacement assays (e.g., -labeled ligands for GPCRs) determine K values .
Advanced: How does modifying substituents on the biphenyl moiety affect biological activity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (EWGs) : Nitro or halide substituents enhance binding to electrophilic enzyme pockets (e.g., tyrosine kinases) but may reduce solubility .
- Steric effects : Bulky groups at the ortho position hinder rotation, improving selectivity for planar binding sites (e.g., DNA intercalation) .
- Hydrogen-bond donors : Amine or hydroxyl groups at the para position increase interactions with polar residues (e.g., serine proteases) .
Basic: How can researchers evaluate the solubility and stability of this compound under physiological conditions?
Answer:
- Solubility testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
- Stability assays :
Advanced: How is isotopic labeling (e.g., 14C^{14}C14C) applied in metabolic studies of this compound?
Answer:
- Synthetic incorporation : Introduce -labeled cyclopentyl groups via reductive amination using NaBH/-formaldehyde .
- Tracing metabolites : LC-MS coupled with scintillation counting identifies labeled metabolites in hepatocyte incubations .
- Autoradiography : Visualizes tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
